molecular formula C8H12N4O B1417720 6-piperazin-1-yl-3H-pyrimidin-4-one CAS No. 1159568-13-4

6-piperazin-1-yl-3H-pyrimidin-4-one

Katalognummer B1417720
CAS-Nummer: 1159568-13-4
Molekulargewicht: 180.21 g/mol
InChI-Schlüssel: QUGKXFORSQQHDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-piperazin-1-yl-3H-pyrimidin-4-one” is a chemical compound with the IUPAC name 6-(piperazin-1-yl)pyrimidine-2,4-diol . It has a molecular weight of 196.21 . This compound is a solid in its physical form .


Synthesis Analysis

There are several methods to synthesize “this compound”. One method involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N4O2/c13-7-5-6 (10-8 (14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2, (H2,10,11,13,14) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 196.21 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

  • A study by Mallesha et al. (2012) synthesized derivatives of 6-piperazin-1-yl-pyrimidin-4-one, showing antiproliferative effects against several human cancer cell lines.
  • Ghule et al. (2013) developed derivatives with anticancer and anti-inflammatory activity.
  • Çiftçi et al. (2021) investigated benzimidazole derivatives bearing this compound for their anticancer activities.

Antimicrobial Activity

  • The work by Yurttaş et al. (2016) synthesized derivatives to test against microorganism strains, showing high antimicrobial activity.
  • Krishnamurthy et al. (2011) explored derivatives as antimicrobial agents against various bacterial strains.

Other Applications

  • In the field of enzyme inhibition, Kaya et al. (2017) synthesized derivatives for selective monoamine oxidase A inhibitory activity.
  • Nagalakshmamma et al. (2020) developed compounds for antiviral activity against tobacco mosaic virus.

Metabolic and Pharmacokinetic Studies

  • Sharma et al. (2012) examined the metabolism and pharmacokinetics of a related inhibitor in rats, dogs, and humans.
  • Gong et al. (2010) identified the metabolites of flumatinib, which contains a similar structure, in chronic myelogenous leukemia patients.

Miscellaneous Research

  • Roma et al. (2003) synthesized derivatives as antiplatelet agents.
  • Raviña et al. (2000) evaluated compounds for affinity towards dopamine and serotonin receptors as potential antipsychotics.

Eigenschaften

IUPAC Name

4-piperazin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKXFORSQQHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (13.5 g, 48.2 mmol) in dichloromethane (200 mL) was added MP-TsOH (available from Aldrich; 81.0 g). The reaction was shaken at room temperature for 4 days. The crude reaction mixture was filtered and the resin was washed with methanol (460 mL). The desired product was eluted from the resin with 2M ammonia in methanol (460 mL) to give 6-piperazin-1-yl-3H-pyrimidin-4-one (8.4 g, 90%). LCMS Purity=96% (Rt=0.22 in the solvent front). 1H NMR (d6-DMSO) δ 7.75 (s, 1H), 5.10 (s, 1H), 2.60-2.42 (m, 4H), 2.38-2.25 (m, 4H).
Name
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester (Intermediate 3; 2.00 g, 7.14 mmol) and a catalytic amount of 10% palladium on carbon in ethanol (300 mL) was hydrogenated at atmospheric temperature and pressure. The starting material is not readily soluble in ethanol so it is clearly visible. After 6 h, the amount of starting material was significantly reduced. Hydrogenation was continued overnight, and a large amount of solid was present. Acetonitrile (300 mL) was added and the mixture was heated to dissolve the solid. The catalyst was filtered off using Celite, and the solvent was evaporated from the filtrate to give 6-piperazin-1-yl-3H-pyrimidin-4-one (820 mg, 64%) as a white solid.
Name
4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 2
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 4
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-piperazin-1-yl-3H-pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.